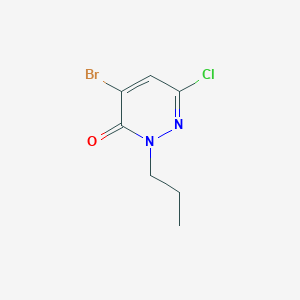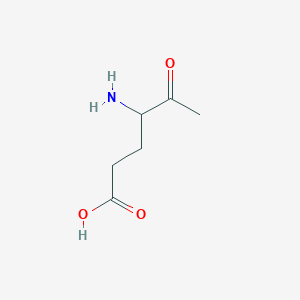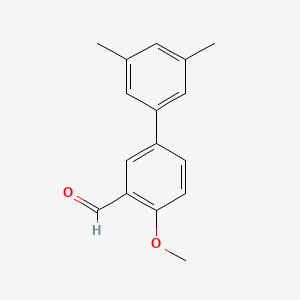
5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde: is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3,5-dimethylphenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde typically involves the reaction of 3,5-dimethylphenylboronic acid with 2-methoxybenzaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-(3,5-Dimethylphenyl)-2-methoxybenzoic acid.
Reduction: 5-(3,5-Dimethylphenyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block in the construction of various heterocyclic compounds .
Medicine: Derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with specific biological targets. Research is ongoing to explore their efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the methoxy group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3,5-Dimethylbenzaldehyde: Lacks the methoxy group, leading to different reactivity and applications.
2-Methoxybenzaldehyde: Lacks the 3,5-dimethylphenyl group, resulting in distinct chemical properties.
5-(3,5-Dimethylphenyl)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior and biological activity.
Uniqueness: 5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde is unique due to the combination of its structural features, which confer specific reactivity and potential for diverse applications. The presence of both the 3,5-dimethylphenyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-11-6-12(2)8-14(7-11)13-4-5-16(18-3)15(9-13)10-17/h4-10H,1-3H3 |
InChI Key |
KLENEFHHTCTLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)OC)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)

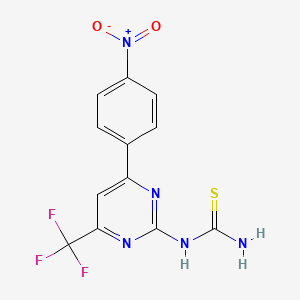
amine](/img/structure/B13723780.png)
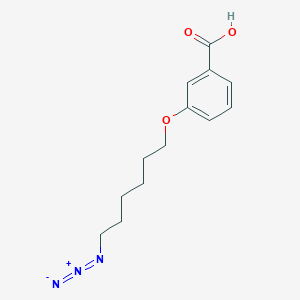

![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)
